

## A Comparative Spectroscopic Analysis of 2'-Bromoacetanilide and Its Isomers

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Compound of Interest		
Compound Name:	2'-Bromoacetanilide	
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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **2'-Bromoacetanilide** and its positional isomers, 3'- and 4'- Bromoacetanilide. This guide provides a comprehensive comparison of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The substitution pattern of the bromine atom on the phenyl ring of bromoacetanilide significantly influences its electronic environment and, consequently, its spectroscopic characteristics. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for **2'-Bromoacetanilide**, 3'-Bromoacetanilide, and 4'-Bromoacetanilide.

#### **Data Presentation: Spectroscopic Data Summary**

The following table summarizes the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the three bromoacetanilide isomers.



Spectroscopic Technique	2'- Bromoacetanilide	3'- Bromoacetanilide	4'- Bromoacetanilide
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , ppm)	~10.1 (s, 1H, NH), ~7.6 (d, 1H), ~7.4 (t, 1H), ~7.2 (t, 1H), ~7.0 (d, 1H), ~2.1 (s, 3H, CH <sub>3</sub> )	~10.2 (s, 1H, NH), ~7.9 (s, 1H), ~7.5 (d, 1H), ~7.3 (t, 1H), ~7.2 (d, 1H), ~2.1 (s, 3H, CH <sub>3</sub> )	~10.1 (s, 1H, NH), ~7.5 (d, 2H), ~7.4 (d, 2H), ~2.05 (s, 3H, CH <sub>3</sub> )[1]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , ppm)	~168 (C=O), ~137 (C-NH), ~132 (C-Br), ~129, ~128, ~125, ~115 (Ar-C), ~24 (CH <sub>3</sub> )	~168 (C=O), ~140 (C-NH), ~131 (C-Br), ~130, ~126, ~122, ~118 (Ar-C), ~24 (CH <sub>3</sub> )	~168 (C=O), ~138 (C-NH), ~131 (Ar-C), ~121 (Ar-C), ~115 (C-Br), ~24 (CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	~3290 (N-H), ~1660 (C=O), ~1580 (C=C), ~750 (C-Br)	~3300 (N-H), ~1670 (C=O), ~1590 (C=C), ~780, ~680 (C-Br)	~3300 (N-H), ~1665 (C=O), ~1585 (C=C), ~820 (C-Br)[2]
Mass Spec. (EI, m/z)	213/215 (M+/M++2), 171/173, 134, 92, 43[3]	213/215 (M+/M++2), 171/173, 92, 43[4]	213/215 (M+/M++2), 171/173, 119, 92, 43[5]

Note: The exact chemical shifts and peak positions can vary slightly depending on the experimental conditions.

## **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 10-20 mg of the bromoacetanilide isomer was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was filtered through a glass wool plug into a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.



- ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.
- Referencing: The chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C.

# Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid bromoacetanilide isomer was placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: IR spectra were recorded using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Acquisition: The spectra were collected in the range of 4000-650 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A total of 16 scans were co-added for each spectrum.
- Background Correction: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

### **Electron Ionization-Mass Spectrometry (EI-MS)**

- Sample Introduction: A small amount of the bromoacetanilide isomer was introduced into the
  mass spectrometer via a direct insertion probe. The probe was heated to volatilize the
  sample.
- Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific DSQ II single quadrupole GC-MS instrument operating in EI mode.
- Ionization: The electron energy was set to 70 eV.[6][7]

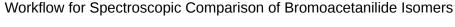


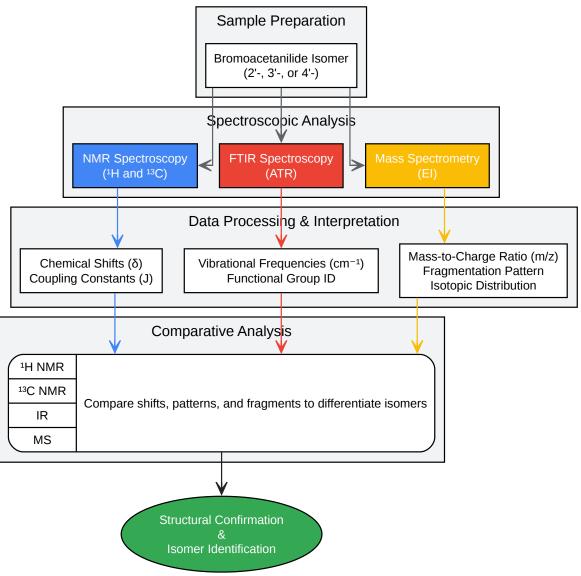
- Mass Analysis: The mass analyzer scanned a mass-to-charge ratio (m/z) range of 40-400 amu.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragmentation patterns. The characteristic isotopic pattern of bromine (<sup>19</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) was used to confirm the presence of a bromine atom in the molecule and its fragments.

### **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2'-Bromoacetanilide** and its derivatives.







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#### References

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